2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 443289-56-3
VCID: VC2420765
InChI: InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2
SMILES: C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N
Molecular Formula: C17H11ClN2O
Molecular Weight: 294.7 g/mol

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine

CAS No.: 443289-56-3

Cat. No.: VC2420765

Molecular Formula: C17H11ClN2O

Molecular Weight: 294.7 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine - 443289-56-3

Specification

CAS No. 443289-56-3
Molecular Formula C17H11ClN2O
Molecular Weight 294.7 g/mol
IUPAC Name 2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine
Standard InChI InChI=1S/C17H11ClN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2
Standard InChI Key TVBKVVGZNIFKNK-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N
Canonical SMILES C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)N

Introduction

2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes a benzoxazole ring and a chloronaphthalene moiety. This compound has been explored for its potential applications in various fields, including pharmacology, biochemistry, and environmental science.

Pharmacological Applications

This compound has been investigated for its potential in cancer therapy, particularly in targeting specific biological pathways involved in cancer progression. Additionally, compounds with similar benzoxazole structures are known for their antimicrobial properties, including antibacterial and antifungal activities. The presence of the chloronaphthalene group may enhance these activities by influencing the compound's interaction with biological targets.

Biochemical Applications

In biochemistry, 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine is used as a molecular probe in biochemical assays. It is utilized to label target molecules in vitro, followed by detection using spectroscopic methods. This has enabled the identification of novel protein-protein interactions, providing insights into cellular mechanisms.

Environmental Applications

Derivatives of this compound are studied for their role in the analysis of environmental pollutants, particularly in the detection of polycyclic aromatic hydrocarbons (PAHs).

Safety and Handling

When handling 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine, it is crucial to avoid dust formation and prevent skin and eye contact. Personal protective equipment should be used, and in case of exposure, appropriate first-aid measures should be taken, such as rinsing with water and consulting a doctor if necessary.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(5-Chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine, including derivatives with different functional groups that alter their chemical properties and biological activities.

Compound NameStructural FeaturesUnique Properties
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamideContains a fluorobenzamide groupEnhanced antibacterial activity due to fluorine substitution
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamideIncorporates a nitrofuran groupPotentially increased antifungal activity
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamideFeatures a butanamide groupVariations in solubility and bioavailability

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